molecular formula C9H9BrN2 B182195 2-((4-Bromophenyl)(methyl)amino)acetonitrile CAS No. 157671-45-9

2-((4-Bromophenyl)(methyl)amino)acetonitrile

Cat. No.: B182195
CAS No.: 157671-45-9
M. Wt: 225.08 g/mol
InChI Key: RLEAQLVWFCWOOF-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)(methyl)amino)acetonitrile is an organic compound with the molecular formula C9H9BrN2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a methylanilino group at the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)(methyl)amino)acetonitrile typically involves the reaction of 4-bromoaniline with acetonitrile in the presence of a suitable catalyst. One common method is the copper-catalyzed cyanomethylation of 4-bromoaniline using acetonitrile as both the solvent and the cyanomethyl source . The reaction conditions often include the use of copper(II) acetate as the catalyst and heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This typically involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)(methyl)amino)acetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylanilino group.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reaction conditions typically involve heating the mixture in a polar aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted anilines with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the methylanilino group.

    Reduction: Reduced forms of the nitrile or methylanilino group.

    Hydrolysis: Amides or carboxylic acids derived from the nitrile group.

Scientific Research Applications

2-((4-Bromophenyl)(methyl)amino)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)(methyl)amino)acetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. The methylanilino group can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Bromophenyl)(methyl)amino)acetonitrile is unique due to the presence of both the nitrile and methylanilino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.

Properties

CAS No.

157671-45-9

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

2-(4-bromo-N-methylanilino)acetonitrile

InChI

InChI=1S/C9H9BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,7H2,1H3

InChI Key

RLEAQLVWFCWOOF-UHFFFAOYSA-N

SMILES

CN(CC#N)C1=CC=C(C=C1)Br

Canonical SMILES

CN(CC#N)C1=CC=C(C=C1)Br

Origin of Product

United States

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